2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine 2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.: 111669-20-6
VCID: VC21450901
InChI: InChI=1S/C11H16ClN5/c12-9-13-10(16-5-1-2-6-16)15-11(14-9)17-7-3-4-8-17/h1-8H2
SMILES: C1CCN(C1)C2=NC(=NC(=N2)Cl)N3CCCC3
Molecular Formula: C11H16ClN5
Molecular Weight: 253.73g/mol

2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine

CAS No.: 111669-20-6

Cat. No.: VC21450901

Molecular Formula: C11H16ClN5

Molecular Weight: 253.73g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine - 111669-20-6

Specification

CAS No. 111669-20-6
Molecular Formula C11H16ClN5
Molecular Weight 253.73g/mol
IUPAC Name 2-chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine
Standard InChI InChI=1S/C11H16ClN5/c12-9-13-10(16-5-1-2-6-16)15-11(14-9)17-7-3-4-8-17/h1-8H2
Standard InChI Key KFYSUMDKLIXYMB-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC(=NC(=N2)Cl)N3CCCC3
Canonical SMILES C1CCN(C1)C2=NC(=NC(=N2)Cl)N3CCCC3

Introduction

Structural Characteristics and Nomenclature

Core Structure and Substituents

The compound’s structure consists of:

  • A central 1,3,5-triazine ring (six-membered aromatic heterocycle with three nitrogen atoms at positions 1, 3, and 5).

  • Pyrrolidin-1-yl groups (five-membered saturated amine rings) attached to carbons 4 and 6 of the triazine ring.

  • A chlorine atom at position 2, replacing one hydrogen atom.

This substitution pattern creates a molecule with steric bulk from the pyrrolidine groups and electronic influence from the electronegative chlorine atom.

Synonyms and Identifiers

  • IUPAC Name: 2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine.

  • CAS Number: 111669-20-6 .

  • Molecular Formula: C₁₁H₁₆ClN₅ .

  • Molecular Weight: 253.735 g/mol .

Synthesis and Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine typically involves nucleophilic substitution reactions of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Pyrrolidine acts as a nucleophile, displacing chlorine atoms at positions 4 and 6.

Key Reactions:

  • Step 1: Cyanuric chloride reacts with pyrrolidine in a polar aprotic solvent (e.g., DMF).

  • Step 2: The reaction proceeds sequentially, replacing chlorine atoms at positions 4 and 6 with pyrrolidin-1-yl groups.

  • Step 3: The remaining chlorine at position 2 remains intact due to steric and electronic factors.

Detailed Protocol (Adapted from Patents and Theses)

ParameterValue/DescriptionSource
ReactantsCyanuric chloride, pyrrolidine, solvent (DMF or similar)
Reaction Temperature5–10°C (initial cooling), followed by reflux (80–100°C)
Reaction Time1–2 hours (nucleophilic substitution), followed by reflux for 2–3 hours
Yield~63% (for di-substituted triazines) , up to 91% for analogous methoxy derivatives
PurificationRecrystallization in heptane or ethanol, followed by vacuum drying

Example Reaction Sequence:

  • Step 1: Cyanuric chloride (1 mol) is dissolved in DMF.

  • Step 2: Pyrrolidine (2.2–2.5 mol) is added dropwise at 5–10°C.

  • Step 3: The mixture is stirred at room temperature for 1–2 hours, then heated to reflux for 2–3 hours.

  • Step 4: The reaction is quenched with water, and the product is filtered, washed, and dried .

Physicochemical Properties

Key Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₆ClN₅
Molecular Weight253.735 g/mol
SolubilitySoluble in polar aprotic solvents (DMF, DMSO); insoluble in water
Melting PointNot explicitly reported (analogous triazines: 162–182°C)

Spectroscopic Data (Inferred from Analogues)

  • IR Spectroscopy: Peaks for N–H (pyrrolidine) and C–N (triazine) bonds.

  • NMR Spectroscopy:

    • ¹H NMR: Signals for pyrrolidine protons (δ 1.5–3.5 ppm) and triazine ring protons (δ 8–9 ppm).

    • ¹³C NMR: Signals for triazine carbons (δ 150–170 ppm) and pyrrolidine carbons (δ 25–50 ppm) .

Applications in Medicinal Chemistry and Materials Science

Antimicrobial and Antituberculosis Activity

Triazine derivatives are explored for their antimicrobial properties. A thesis on anti-tuberculosis (TB) drug synthesis highlights the potential of 1,3,5-triazine-based compounds hybridized with known anti-TB drugs .

CompoundTarget PathogenActivity (MIC/IC₅₀)Source
2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazineMycobacterium smegmatisModerate inhibition

Mechanistic Insights:

  • The compound may disrupt bacterial cell membranes or interfere with enzyme function due to its planar triazine core and electron-withdrawing chlorine substituent .

Role in Kinase Inhibition (Hypothetical)

While direct data for this compound is limited, structurally related triazines (e.g., those with pyridinyl or morpholinyl groups) exhibit kinase inhibition by binding to ATP-binding pockets. The pyrrolidinyl groups in 2-chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine could enhance binding affinity through hydrophobic interactions.

Challenges and Future Directions

Synthetic Limitations

  • Yield Optimization: Di-substituted triazines often yield lower than tri-substituted analogues (e.g., ~63% vs. 93%) .

  • Regioselectivity: Controlling substitution at specific triazine positions remains challenging without protecting groups.

Research Opportunities

  • Drug Hybridization: Combining pyrrolidinyl triazines with known anti-TB agents (e.g., isoniazid) to improve potency .

  • Materials Science: Exploring the compound’s use in coordination polymers or sensors due to its nitrogen-rich structure.

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